molecular formula C11H15ClF3N B1383988 Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride CAS No. 2060037-88-7

Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride

Cat. No. B1383988
M. Wt: 253.69 g/mol
InChI Key: NMSIUQTYLYHVIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride, also known as Methyl-TFPA-HCl, is a synthetic compound that is widely used in laboratory experiments for its unique properties. It is a highly versatile compound, with applications ranging from organic synthesis to pharmaceutical research. In

Scientific Research Applications

Parkinson's Disease Research

Research has indicated that certain compounds structurally related to Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine Hydrochloride, such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), are associated with inducing a Parkinson's disease-like syndrome. Studies have compared biochemical abnormalities produced by these compounds in human beings with those occurring in Parkinson's disease. Significant findings include reduced cerebrospinal fluid levels of homovanillic acid, a major metabolite of dopamine, in both MPTP-induced parkinsonism and Parkinson's disease, indicating the potential of these compounds to affect dopaminergic systems and model Parkinson's disease in research settings (Burns et al., 1985).

Carcinogenicity and Metabolic Studies

Compounds structurally similar to Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine Hydrochloride, specifically heterocyclic amines such as MeIQx and PhIP, have been studied for their genotoxicity, carcinogenicity, and metabolism in humans and rodents. These studies have shown that these compounds are formed during the cooking of meat and fish, are genotoxic in several test systems, and are carcinogenic in rats and mice. Understanding the metabolism of these compounds, including the formation of protein and DNA adducts, provides insight into human exposure and the potential health risks associated with dietary sources of these compounds. It also highlights the differences in metabolite profiles between humans and rodents, indicating that rodent models may not accurately represent the human response to these compound exposures (Turteltaub et al., 1999).

properties

IUPAC Name

1,1,1-trifluoro-N-methyl-4-phenylbutan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N.ClH/c1-15-10(11(12,13)14)8-7-9-5-3-2-4-6-9;/h2-6,10,15H,7-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMSIUQTYLYHVIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CCC1=CC=CC=C1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride
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Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride
Reactant of Route 3
Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride
Reactant of Route 4
Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride
Reactant of Route 5
Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride
Reactant of Route 6
Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.